molecular formula C18H17N5O B10995149 N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10995149
M. Wt: 319.4 g/mol
InChI Key: TZTDDODQBFZSRA-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that features both an indole and a triazolopyridine moiety. These structural components are often associated with biological activity, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor such as indole-6-carboxylic acid, the indole ring can be functionalized to introduce the desired substituents.

    Synthesis of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives and hydrazine or its derivatives.

    Coupling Reaction: The final step involves coupling the indole and triazolopyridine moieties through a butanamide linker. This can be done using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can modify the triazolopyridine ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens (for electrophilic) or organolithium compounds (for nucleophilic).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution could introduce various functional groups onto the indole or triazolopyridine rings.

Scientific Research Applications

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: Similar structure but with a different position of the indole substitution.

    N-(1H-indol-6-yl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its biological activity.

Uniqueness

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both indole and triazolopyridine moieties, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features an indole moiety linked to a triazolo-pyridine structure through a butanamide chain. This unique configuration suggests various pharmacological properties due to the diverse reactivity of the indole and triazole rings.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Many derivatives of triazolo-pyridines have been identified as inhibitors of various protein kinases, including p38 MAP kinase and TGF-β type I receptor kinase. These enzymes are crucial in cell signaling pathways related to inflammation and cancer progression .
  • Induction of Apoptosis : Compounds in this class have shown the ability to induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its analogs:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)0.025CDK1 Inhibition
Analog BMCF7 (Breast Cancer)0.015Apoptosis Induction
Analog CHeLa (Cervical Cancer)0.020Cell Cycle Arrest

These results suggest that the compound can effectively inhibit tumor growth across different cancer types by targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory properties are also notable. The compound is believed to modulate inflammatory responses through inhibition of COX enzymes:

CompoundCOX Inhibition IC50 (µM)
This compound0.04
Celecoxib (Standard)0.04

This suggests comparable efficacy to established anti-inflammatory drugs, indicating potential for therapeutic use in inflammatory diseases.

Case Studies

Case Study 1: Cancer Treatment
A study involving the administration of this compound in a xenograft model demonstrated significant tumor reduction compared to control groups. The treatment led to increased apoptosis markers and reduced proliferation indices.

Case Study 2: Inflammation Model
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in swelling compared to untreated controls. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H17N5O/c24-18(20-14-8-7-13-9-10-19-15(13)12-14)6-3-5-17-22-21-16-4-1-2-11-23(16)17/h1-2,4,7-12,19H,3,5-6H2,(H,20,24)

InChI Key

TZTDDODQBFZSRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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